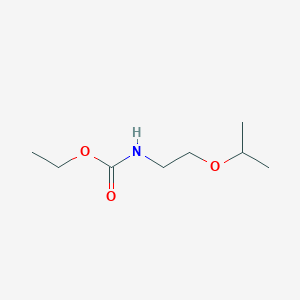
ethyl N-(2-propan-2-yloxyethyl)carbamate
Description
Ethyl N-(2-propan-2-yloxyethyl)carbamate is a carbamate derivative characterized by an ethyl carbamate backbone substituted with a 2-propan-2-yloxyethyl group. Carbamates are widely studied for their diverse applications, including use as pharmaceuticals, agrochemicals, and intermediates in organic synthesis .
Properties
CAS No. |
125183-20-2 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
ethyl N-(2-propan-2-yloxyethyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-4-11-8(10)9-5-6-12-7(2)3/h7H,4-6H2,1-3H3,(H,9,10) |
InChI Key |
CLCSDISYGGXOOL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCCOC(C)C |
Canonical SMILES |
CCOC(=O)NCCOC(C)C |
Synonyms |
Carbamic acid, [2-(1-methylethoxy)ethyl]-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below summarizes key structural and functional differences among carbamates:
Key Findings from Comparative Studies
Carcinogenicity and Metabolic Activation
- Vinyl carbamate exhibits significantly higher carcinogenic potency than ethyl carbamate, inducing liver tumors, lung adenomas, and neurofibrosarcomas at lower doses in rodent models . Its mutagenicity arises from direct reactivity with DNA, bypassing the need for metabolic activation .
- Ethyl carbamate requires metabolic conversion to reactive intermediates (e.g., vinyl carbamate epoxide) for carcinogenicity.
Mutagenicity and Analytical Detection
Implications of Substituent Effects
The biological and chemical properties of carbamates are highly substituent-dependent:
- Electron-withdrawing groups (e.g., vinyl) enhance reactivity and metabolic activation, increasing carcinogenicity .
- Bulky substituents (e.g., tert-butyl) reduce enzymatic access, diminishing toxicity .
- Polar groups (e.g., hydroxyethyl) may alter solubility and metabolic pathways, modulating activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


